molecular formula C32H29ClN4O2 B2844771 3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 882220-43-1

3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2844771
CAS No.: 882220-43-1
M. Wt: 537.06
InChI Key: OCFCMSDYSCFAON-UHFFFAOYSA-N
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Description

3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are widely studied for their potential therapeutic applications, including antileishmanial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the phenyl groups: The phenyl groups are introduced through a series of substitution reactions, often using phenylhydrazine and benzaldehyde derivatives.

    Attachment of the 2-chlorophenylmethoxy group: This step involves the nucleophilic substitution of a chlorophenylmethoxy group onto the pyrazole ring.

    Formation of the cyano and cyclohexyl groups: The final step involves the addition of cyano and cyclohexyl groups through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules in parasites, leading to their death. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and disrupting the metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazofurin: Known for its antiviral and anticancer properties.

    Encorafenib: Used in the treatment of melanoma.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

    Crizotinib: Used in the treatment of non-small cell lung cancer.

    Lonazolac: An anti-inflammatory drug.

Uniqueness

What sets 3-(3-{4-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-cyclohexylprop-2-enamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29ClN4O2/c33-30-14-8-7-9-24(30)22-39-29-17-15-23(16-18-29)31-26(21-37(36-31)28-12-5-2-6-13-28)19-25(20-34)32(38)35-27-10-3-1-4-11-27/h2,5-9,12-19,21,27H,1,3-4,10-11,22H2,(H,35,38)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFCMSDYSCFAON-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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